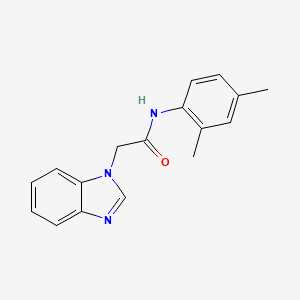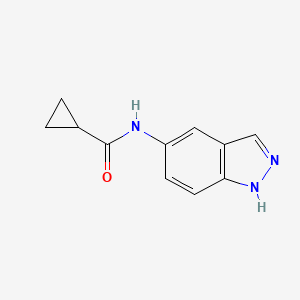
N-(1H-indazol-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-5-yl)cyclopropanecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
N-(1H-indazol-5-yl)cyclopropanecarboxamide acts as a N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitor by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. In addition, N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have anti-inflammatory and neuroprotective effects, which may be attributed to its ability to inhibit N-(1H-indazol-5-yl)cyclopropanecarboxamide.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1H-indazol-5-yl)cyclopropanecarboxamide is its specificity towards N-(1H-indazol-5-yl)cyclopropanecarboxamide, which makes it a valuable tool for studying the role of N-(1H-indazol-5-yl)cyclopropanecarboxamide in various cellular processes. In addition, it has been found to have relatively low toxicity, making it a safer alternative to other N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitors. However, one of the limitations of N-(1H-indazol-5-yl)cyclopropanecarboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(1H-indazol-5-yl)cyclopropanecarboxamide. One of the main areas of research is the development of more potent and selective N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitors based on the structure of N-(1H-indazol-5-yl)cyclopropanecarboxamide. In addition, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects. Furthermore, the potential applications of N-(1H-indazol-5-yl)cyclopropanecarboxamide in the treatment of various diseases, such as cancer and neurodegenerative diseases, need to be explored in more detail.
Méthodes De Synthèse
The synthesis of N-(1H-indazol-5-yl)cyclopropanecarboxamide involves the reaction between 1H-indazole-5-carboxylic acid and cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(1H-indazol-5-yl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(1H-indazol-5-yl)cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role as a N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitor. N-(1H-indazol-5-yl)cyclopropanecarboxamide is a protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have therapeutic potential in various diseases, such as Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(7-1-2-7)13-9-3-4-10-8(5-9)6-12-14-10/h3-7H,1-2H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIRUSLOEYIAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

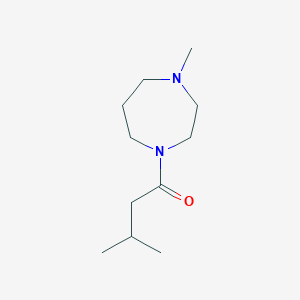
![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
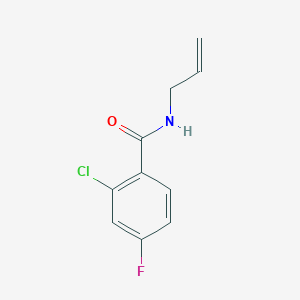
![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
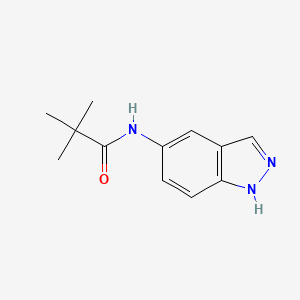
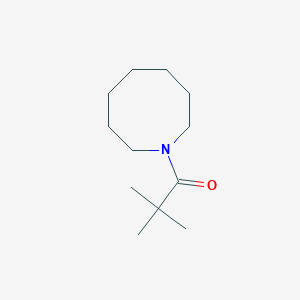
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)
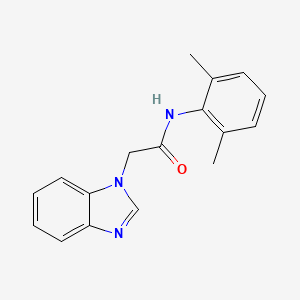
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
